molecular formula C15H16ClN3O2S2 B2776942 (4-Amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone CAS No. 946254-93-9

(4-Amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2776942
CAS RN: 946254-93-9
M. Wt: 369.88
InChI Key: DZRIZJPORPSWIS-UHFFFAOYSA-N
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Description

(4-Amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16ClN3O2S2 and its molecular weight is 369.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of thiazolyl methanone derivatives and related compounds have been a focal point of research. Studies involve the synthesis of novel compounds through various methods, including density functional theory (DFT) calculations, molecular docking, and spectral characterization. These efforts aim to elucidate the compound's structure and potential interactions with biological targets, laying the groundwork for further applications in medicinal chemistry and drug design (Shahana & Yardily, 2020).

Molecular Docking and Antiviral Activity

Molecular docking studies have been conducted to predict the antiviral activity of thiazolyl methanone derivatives. These studies use software like Hex 8.0 to simulate how these compounds might interact with viral proteins, providing insights into their potential as antiviral agents. The pharmacokinetic behavior and hydrogen bonding interactions of these analogs are analyzed to understand their mechanism of action and effectiveness against viral infections (FathimaShahana & Yardily, 2020).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazolyl methanone derivatives. These compounds have been synthesized and tested against various strains of bacteria and fungi to evaluate their effectiveness. The antimicrobial activity screening aims to discover new therapeutic agents capable of combating infectious diseases. The structure-activity relationship (SAR) analysis helps in identifying the most potent compounds for further development (Patel, Agravat, & Shaikh, 2011).

Organocatalysis

Research into the applications of thiazolyl methanone derivatives in organocatalysis has shown promising results. These compounds have been evaluated as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions. The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts highlight the versatility and potential of these compounds in facilitating various chemical reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Neurological Research Applications

Some derivatives have been explored for their potential in imaging and treatment of neurological conditions such as Parkinson's disease. For instance, synthesis of radiolabeled compounds for positron emission tomography (PET) imaging aims to provide insights into the role of specific enzymes in disease progression, offering a pathway for both diagnostics and therapeutic intervention (Wang et al., 2017).

properties

IUPAC Name

[4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S2/c1-21-11-5-4-9(16)8-10(11)19-13(17)12(23-15(19)22)14(20)18-6-2-3-7-18/h4-5,8H,2-3,6-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRIZJPORPSWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.